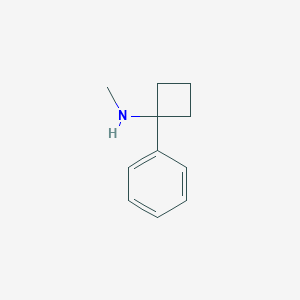

N-Methyl-1-phenylcyclobutanamine

Description

N-Methyl-1-phenylcyclobutanamine is a cyclobutanamine derivative characterized by a cyclobutane ring substituted with a phenyl group at the 1-position and an N-methylamine group. Cyclobutanamine derivatives are notable for their strained four-membered ring, which confers unique steric and electronic properties compared to larger cyclic amines (e.g., piperidines) .

Key structural features:

- Phenyl substituent: Aromatic groups often improve lipophilicity and binding affinity in bioactive molecules.

- N-Methylamine: Methylation at the amine reduces polarity, influencing solubility and metabolic stability.

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-methyl-1-phenylcyclobutan-1-amine |

InChI |

InChI=1S/C11H15N/c1-12-11(8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |

InChI Key |

IGVLHXBWKQCGET-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(CCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-phenylcyclobutanamine typically involves the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutanol. This intermediate is then subjected to methylation using methylamine under suitable conditions to yield this compound. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-phenylcyclobutanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-Methyl-1-phenylcyclobutanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-phenylcyclobutanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to physiological effects.

Comparison with Similar Compounds

Structural Analogs from Literature and Commercial Sources

The following table compares N-Methyl-1-phenylcyclobutanamine with structurally related compounds from the evidence:

Key Differences in Properties and Reactivity

Ring Strain and Reactivity

- In contrast, the bicyclo[2.2.1]heptane group in ’s compound provides rigidity without the same strain, favoring stability in harsh conditions .

Substituent Effects

- Phenyl vs. Benzyl : The phenyl group in this compound may enhance π-π stacking interactions compared to the benzyl group in ’s analog, which could improve binding in receptor-targeted applications.

- Sulfonamide vs. Amine : The sulfonamide group in ’s compound increases acidity and hydrogen-bonding capacity, contrasting with the basic amine in the target compound .

Functionalization Potential

- The N-methyl group in this compound reduces nucleophilicity compared to primary amines (e.g., 1-(aminomethyl)-N-methylcyclobutan-1-amine in ), limiting its utility in alkylation reactions but improving metabolic stability .

Biological Activity

N-Methyl-1-phenylcyclobutanamine (also known as N-Methyl-1-phenylcyclobutane-1-amine) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring substituted with a methyl group and a phenyl group. This unique structure contributes to its biological activity, particularly in the context of neuropharmacology and inflammation.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving metabotropic glutamate receptors (mGluRs). These receptors are implicated in several neuropsychiatric disorders, making them critical targets for therapeutic intervention . The compound's ability to modulate these receptors suggests potential applications in treating conditions such as anxiety, depression, and schizophrenia.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific cellular targets. For instance, it has been shown to induce apoptosis by binding selectively to the colchicine binding site of tubulin, inhibiting tubulin polymerization and disrupting the cell cycle . This mechanism is particularly relevant in cancer research, where compounds that can induce apoptosis in tumor cells are highly sought after.

In Vivo Studies

Preclinical studies have explored the anti-inflammatory properties of this compound. It has been observed to reduce leukocyte infiltration in models of inflammation, suggesting that it may have therapeutic potential in conditions characterized by excessive inflammatory responses . These findings align with the broader interest in cyclobutane derivatives for their anti-inflammatory effects.

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

- Neuropsychiatric Disorders : A study focused on the modulation of mGluR2 by this compound found promising results in animal models of anxiety and depression. The compound demonstrated a dose-dependent reduction in anxiety-like behaviors, indicating its potential as an anxiolytic agent .

- Cancer Research : In cancer cell lines, this compound showed efficacy in reducing cell viability through apoptosis induction. The compound's ability to target tubulin suggests it could be developed further as an anticancer agent .

- Inflammation Models : In models of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.